(2S)-2-(2,4,6-trinitroanilino)propanoic acid
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Overview
Description
(2S)-2-(2,4,6-trinitroanilino)propanoic acid is an organic compound characterized by the presence of a trinitroaniline group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,4,6-trinitroanilino)propanoic acid typically involves the nitration of aniline derivatives followed by coupling with a propanoic acid derivative. The nitration process requires careful control of temperature and the use of concentrated nitric acid and sulfuric acid as reagents. The subsequent coupling reaction is often facilitated by the use of coupling agents such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactors equipped with temperature control systems to handle the exothermic nature of the nitration reaction. The coupling step can be scaled up using continuous flow reactors to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(2,4,6-trinitroanilino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of trinitrobenzoic acid derivatives.
Reduction: Formation of triaminopropanoic acid derivatives.
Substitution: Formation of halogenated trinitroaniline derivatives.
Scientific Research Applications
(2S)-2-(2,4,6-trinitroanilino)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-(2,4,6-trinitroanilino)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. Additionally, the compound’s ability to undergo electrophilic substitution allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby altering their function.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitroaniline: Similar in structure but lacks the propanoic acid moiety.
2,4-Dinitrophenol: Contains two nitro groups and is known for its use as a pesticide and herbicide.
2,4,6-Trinitrotoluene (TNT): A well-known explosive compound with three nitro groups attached to a toluene ring.
Uniqueness
(2S)-2-(2,4,6-trinitroanilino)propanoic acid is unique due to the presence of both the trinitroaniline and propanoic acid functionalities, which confer distinct chemical reactivity and potential biological activity. This dual functionality allows for a broader range of applications compared to its simpler analogs.
Properties
CAS No. |
1036-11-9 |
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Molecular Formula |
C9H8N4O8 |
Molecular Weight |
300.18 g/mol |
IUPAC Name |
(2S)-2-(2,4,6-trinitroanilino)propanoic acid |
InChI |
InChI=1S/C9H8N4O8/c1-4(9(14)15)10-8-6(12(18)19)2-5(11(16)17)3-7(8)13(20)21/h2-4,10H,1H3,(H,14,15)/t4-/m0/s1 |
InChI Key |
AGNQCKMNKBFERZ-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC(C(=O)O)NC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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